molecular formula C16H16O3 B6401416 2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261924-95-1

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6401416
CAS RN: 1261924-95-1
M. Wt: 256.30 g/mol
InChI Key: ZHSIWTBCCBCEIX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)-6-methylbenzoic acid, 95% (MMPB-95) is an aromatic acid commonly used in scientific research. It is a commonly used reagent in organic synthesis, and can be used to synthesize a variety of compounds. MMPB-95 is also known as 4-methoxy-2-methylbenzoic acid and is soluble in water and organic solvents. It has a melting point of 81-83°C and is a white crystalline solid.

Scientific Research Applications

MMPB-95 is widely used in scientific research. It is commonly used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MMPB-95 is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

MMPB-95 is an aromatic acid, which means it contains a benzene ring with an attached carboxylic acid group. The carboxylic acid group can react with various compounds, allowing MMPB-95 to act as a catalyst in certain reactions. In addition, the aromatic ring of MMPB-95 can act as an electron-donor or electron-acceptor, depending on the reaction.
Biochemical and Physiological Effects
MMPB-95 has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to have no effect on the cardiovascular system or the central nervous system. In addition, MMPB-95 has been found to have no effect on the reproductive system or any other organ system.

Advantages and Limitations for Lab Experiments

MMPB-95 has several advantages for use in lab experiments. It is non-toxic and non-carcinogenic, making it safe to use in the laboratory. It is also soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, MMPB-95 is inexpensive and readily available, making it a cost-effective reagent. However, MMPB-95 has some limitations as well. It is not very reactive, making it difficult to use in certain reactions. In addition, it is not very soluble in some solvents, making it difficult to use in some experiments.

Future Directions

MMPB-95 has a wide range of potential future applications. It could be used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, it could be used as a catalyst in certain reactions, such as the synthesis of polymers and dyes. It could also be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new materials and technologies.

Synthesis Methods

MMPB-95 can be synthesized from the reaction of 4-methoxybenzaldehyde and 2-methylbenzene-1-sulfonyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction produces a white solid product, which is then filtered and recrystallized from a solvent such as ethanol or methanol.

properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-14(15(10)16(17)18)13-8-7-12(19-3)9-11(13)2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIWTBCCBCEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689962
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-95-1
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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